Dehidrocurvularina

Descripción general

Descripción

- Dehydrocurvularin is a natural-product macrolide produced by the fungus Penicillium.

- It has garnered attention due to its potent antineoplastic (anti-cancer) properties.

- One of its key mechanisms of action is the irreversible inhibition of ATP-citrate lyase (ACLY), which plays a crucial role in cellular metabolism .

Aplicaciones Científicas De Investigación

- Dehydrocurvularin has been studied extensively for its potential applications:

Chemistry: As a scaffold for designing novel compounds.

Biology: Investigating its effects on cellular processes.

Medicine: Exploring its anti-cancer properties.

Industry: Potential use in drug development and synthesis.

Mecanismo De Acción

- Dehydrocurvularin’s primary mechanism involves inhibiting ATP-citrate lyase (ACLY).

- ACLY is essential for fatty acid synthesis and energy production.

- By blocking ACLY irreversibly, dehydrocurvularin disrupts cancer cell metabolism, leading to growth inhibition.

Análisis Bioquímico

Biochemical Properties

Dehydrocurvularin has been revealed to be a potent irreversible inhibitor of ATP-citrate lyase (ACLY) via classical chemoproteomic profiling . ACLY is a crucial enzyme in cellular metabolism, linking carbohydrate metabolism with lipid metabolism. By inhibiting ACLY, Dehydrocurvularin can potentially disrupt these metabolic pathways .

Cellular Effects

Dehydrocurvularin has been shown to have significant effects on various types of cells. For instance, it has been found to dose-dependently inhibit the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induce cell apoptosis . It selectively inhibited the phosphorylation of STAT3 Tyr-705, but did not affect the upstream components JAK1 and JAK2, as well as dephosphorylation of STAT3 .

Molecular Mechanism

The molecular mechanism of Dehydrocurvularin involves its interaction with the enzyme ATP-citrate lyase (ACLY). It acts as a potent irreversible inhibitor of ACLY . This inhibition is believed to be due to the α, β-unsaturated carbonyl moiety of Dehydrocurvularin, which is essential for STAT3 inactivation .

Dosage Effects in Animal Models

In animal models, specifically in nude mice bearing breast cancer cell line MDA-MB-231 xenografts, treatment with Dehydrocurvularin (30 mg·kg−1·d−1, ip, for 14 days) markedly suppressed the tumor growth via inhibition of STAT3 activation without observed toxicity .

Metabolic Pathways

Dehydrocurvularin’s inhibition of ATP-citrate lyase (ACLY) suggests that it is involved in the metabolic pathway of carbohydrate and lipid metabolism . ACLY is a key enzyme that links carbohydrate metabolism with lipid metabolism.

Subcellular Localization

Given its interaction with ATP-citrate lyase (ACLY), it is likely that it is localized in the cytoplasm where ACLY is typically found .

Métodos De Preparación

- The synthetic routes for dehydrocurvularin are well-established, involving chemical transformations.

- Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the literature.

Análisis De Reacciones Químicas

- Dehydrocurvularin undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are context-dependent and may vary.

- Major products formed from these reactions are not explicitly outlined in available sources.

Comparación Con Compuestos Similares

- While dehydrocurvularin is unique in its irreversible ACLY inhibition, other natural products and synthetic compounds may share similar properties.

- Unfortunately, a comprehensive list of similar compounds is not readily available .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Dehydrocurvularin can be achieved through a series of reactions starting from commercially available starting materials. The key steps involve the synthesis of the core bicyclic lactone ring system and the introduction of the side-chain functionalities.", "Starting Materials": ["2-Methyl-2-butene", "Methanol", "Sodium hydroxide", "Methyl iodide", "Copper(I) iodide", "Triethylamine", "Acetic acid", "Benzene", "Acetic anhydride", "Sodium borohydride", "Succinic anhydride"], "Reaction": ["Step 1: Addition of methanol to 2-methyl-2-butene in the presence of sodium hydroxide to yield the corresponding methyl ether.", "Step 2: Alkylation of the methyl ether with methyl iodide and copper(I) iodide in the presence of triethylamine to yield the corresponding iodide.", "Step 3: Oxidative cleavage of the iodide with sodium periodate to yield the corresponding aldehyde.", "Step 4: Condensation of the aldehyde with succinic anhydride in benzene in the presence of acetic acid to yield the corresponding bicyclic lactone ring system.", "Step 5: Reduction of the lactone ring with sodium borohydride to yield the corresponding diol.", "Step 6: Acetylation of the diol with acetic anhydride in the presence of pyridine to yield the final product Dehydrocurvularin."] } | |

Número CAS |

1095588-70-7 |

Fórmula molecular |

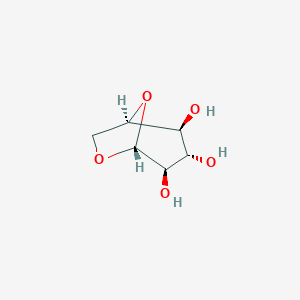

C16H18O5 |

Peso molecular |

290.31 g/mol |

Nombre IUPAC |

(5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m1/s1 |

Clave InChI |

AVIRMQMUBGNCKS-DFVUYQKZSA-N |

SMILES isomérico |

C[C@@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

SMILES canónico |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |

Apariencia |

White to off white solid |

Sinónimos |

alpha,beta-dehydrocurvularin beta,gamma-dehydrocurvularin dehydrocurvularin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Dehydrocurvularin acts as a potent irreversible inhibitor of ATP-citrate lyase (ACLY). []

A: While the exact binding mechanism remains to be fully elucidated, chemoproteomic profiling suggests an irreversible interaction. []

A: ACLY inhibition is a promising strategy for anti-cancer therapy. [] Dehydrocurvularin's impact on lipid synthesis and energy metabolism likely contributes to its anticancer properties. []

A: Yes, research indicates that dehydrocurvularin and its chlorinated analogs can interact with the proteasome. [] Certain derivatives also exhibit inhibitory effects on microtubule assembly. []

A: Dehydrocurvularin exhibits phytotoxic effects by impairing the photosystem II (PSII) reaction center in plants. [, , , ] This disruption inhibits electron transport, ultimately affecting photosynthesis and leading to plant cell death.

A: The molecular formula of dehydrocurvularin is C16H18O5 with a molecular weight of 290.32 g/mol. []

A: Dehydrocurvularin displays characteristic signals in NMR and IR spectra. Notably, it shows distinct signals for its benzene ring, double bonds, phenolic hydroxyl, carbonyl, and ester groups in 1H and 13C NMR spectra. []

ANone: The provided research papers primarily focus on the biological activity and synthesis of dehydrocurvularin and its derivatives. Information about its material compatibility and stability under various conditions is limited in these papers.

ANone: The provided research papers do not indicate any intrinsic catalytic properties of dehydrocurvularin. Its primary mode of action involves binding to and inhibiting target proteins rather than catalyzing chemical reactions.

A: Yes, molecular docking studies have been conducted to understand the interactions of dehydrocurvularin with inflammatory cytokines like TNF-α and IL-6. [] These studies provide insights into the compound's binding affinity and orientation within the binding pocket of these targets.

A:

- Chlorination: Chlorinated analogs of dehydrocurvularin have been shown to exhibit altered selectivity profiles. Monochloro analogs affect both the proteasome and p97, while dichloro analogs show specificity for p97. []- Lactone Ring Opening: Opening the 12-membered lactone ring of curvularin-type metabolites leads to a significant decrease in anti-inflammatory activity. []- Phenolic Group Modification: Blocking the phenolic functionality in curvularin-type metabolites also diminishes their anti-inflammatory activity. []

A: The 12-membered macrolide ring, the resorcinol moiety, and the specific stereochemistry at key chiral centers appear to be important for the biological activity of dehydrocurvularin and its analogs. [, ]

A: While specific stability data are limited in the provided research, one study addressed the formulation of dehydrocurvularin. Encapsulating dehydrocurvularin in mPEG-PLGA nanoparticles (DCV-NPs) improved its solubility, bioavailability, and antiproliferative efficacy against breast cancer cell lines in vitro and in vivo. []

ANone: The provided research papers focus primarily on the compound's discovery, biological activity, and synthesis. They do not provide specific details on SHE regulations related to dehydrocurvularin.

A: Research on dehydrocurvularin-loaded mPEG-PLGA nanoparticles (DCV-NPs) shows gradual accumulation in tumor areas in mice and significant tumor growth suppression, suggesting potential for targeted drug delivery. []

A: Dehydrocurvularin has been evaluated in various in vitro settings:- Cytotoxicity: Various human cancer cell lines, including Caski, Hep-G2, and MDA-MB-231, were used to assess the cytotoxic potential. [, , , ]- Anti-inflammatory activity: LPS-stimulated RAW264.7 macrophages were used to assess the anti-inflammatory effects, including inhibition of NO and PGE2 production. []- Enzyme Inhibition: Assays with purified ATP-citrate lyase have demonstrated the compound's inhibitory potential. []

A: - Mouse Models: Mice bearing breast cancer xenografts have been used to assess the in vivo efficacy of dehydrocurvularin-loaded nanoparticles. [] - Plant Models: Studies have investigated the phytotoxic effects of dehydrocurvularin on plants like Digitaria sanguinalis, examining its impact on photosynthesis and growth. [, , , ]

ANone: The provided research papers do not specifically address the development of resistance to dehydrocurvularin. Further investigation is needed to determine potential resistance mechanisms.

A: While some studies highlight the potential therapeutic benefits of dehydrocurvularin, it is crucial to acknowledge its potential toxicity. Research indicates that dehydrocurvularin exhibits toxicity toward human lung fibroblasts. [] Further research is needed to comprehensively assess its safety profile and potential long-term effects.

A: Yes, dehydrocurvularin-loaded mPEG-PLGA nanoparticles (DCV-NPs) demonstrate promising results in breast cancer treatment by improving drug solubility, bioavailability, and achieving targeted delivery to tumor tissues. []

A: Various spectroscopic and spectrometric techniques were employed to characterize dehydrocurvularin:- NMR spectroscopy (1H NMR, 13C NMR, 2D NMR): To elucidate the structure and stereochemistry of the compound. [, , , , , ]- Mass spectrometry (MS, ESIMS, HRESIMS): To determine the molecular weight and confirm the molecular formula. [, , , ]- Infrared spectroscopy (IR): To identify functional groups present in the molecule. []- Ultraviolet spectroscopy (UV): To study the compound's absorption properties. []- Circular dichroism (CD): To determine the absolute configuration of chiral centers. []- X-ray crystallography: To obtain the three-dimensional structure of dehydrocurvularin and its derivatives in the solid state. [, ]

ANone: The research papers primarily focus on the biological activity, synthesis, and characterization of dehydrocurvularin. Information regarding its environmental impact and degradation pathways is limited in these studies.

A: Dehydrocurvularin is known to have poor water solubility. Formulating it as dehydrocurvularin-loaded mPEG-PLGA nanoparticles (DCV-NPs) significantly enhances its solubility and bioavailability. []

ANone: While the research papers mention the use of various analytical methods for the characterization and quantification of dehydrocurvularin, specific details about the validation of these methods are not provided.

ANone: Standardized procedures for fermentation, extraction, and purification are crucial to ensure the quality and consistency of dehydrocurvularin. Analytical techniques like HPLC and NMR are vital for monitoring purity and identifying any impurities.

ANone: The provided research papers do not contain specific information about the immunogenicity of dehydrocurvularin or its potential to induce immune responses.

ANone: The provided research papers do not delve into the interactions of dehydrocurvularin with drug transporters. Further research is needed to explore this aspect.

ANone: The research papers do not provide specific information about the potential of dehydrocurvularin to induce or inhibit drug-metabolizing enzymes.

ANone: The research papers primarily focus on the biological activities and chemical synthesis of dehydrocurvularin. They do not provide specific details regarding its biocompatibility or biodegradability.

ANone: The research papers primarily focus on the compound's discovery, biological activity, and synthesis. They do not provide specific details on recycling or waste management protocols for dehydrocurvularin.

ANone: Key resources include facilities for fungal cultivation and extraction, as well as access to advanced analytical techniques like NMR, MS, and HPLC for compound characterization and quantification.

A:- Early Isolation and Characterization: Dehydrocurvularin was first isolated and characterized as a metabolite from the fungus Curvularia lunata. []- Discovery of Diverse Biological Activities: Subsequent research has unveiled a wide range of biological activities, including antifungal, antibacterial, nematicidal, anti-inflammatory, and anticancer properties.- Elucidation of Biosynthetic Pathways: Recent studies have identified the gene clusters responsible for dehydrocurvularin biosynthesis, paving the way for potential bioengineering approaches. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)